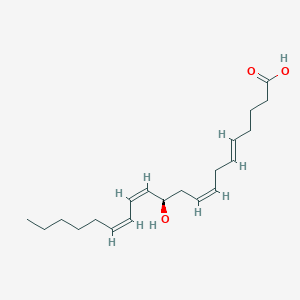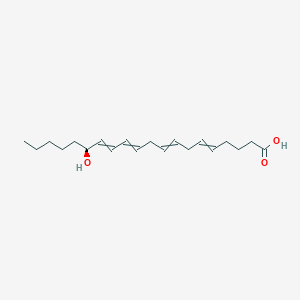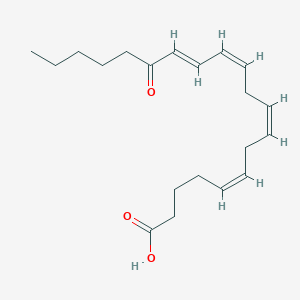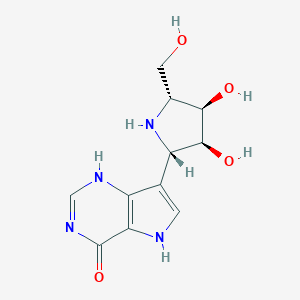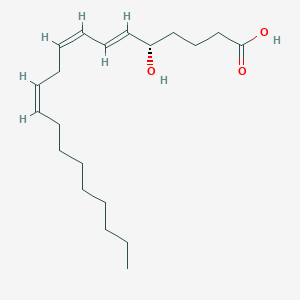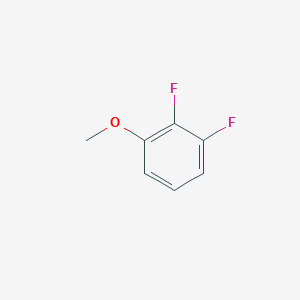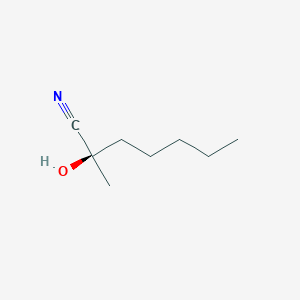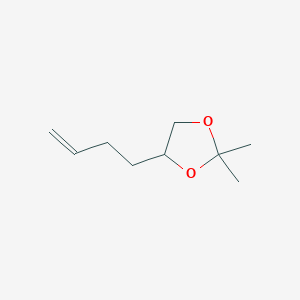
2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane, also known as DMBD, is a cyclic ether compound that has gained attention in the scientific community due to its potential applications in various fields. DMBD is synthesized through a simple process and has shown promising results in scientific research, particularly in the areas of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane is not fully understood. However, it is believed to interact with biological macromolecules, including proteins and nucleic acids, through hydrogen bonding and van der Waals interactions. 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has also been shown to stabilize protein structures, leading to enhanced activity and stability.
Biochemical and Physiological Effects
2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has shown a range of biochemical and physiological effects in scientific research. It has been shown to enhance the activity and stability of enzymes, leading to improved catalytic efficiency. 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has also been shown to stabilize proteins, leading to improved protein folding and reduced aggregation. Additionally, 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has been shown to protect cells and tissues from damage during cryopreservation.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has several advantages for use in lab experiments. It is a stable and non-toxic compound, making it safe for use in biological systems. It is also a good solvent for a range of biological molecules, including proteins and nucleic acids. However, 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has some limitations, including its relatively high cost and limited availability.
Zukünftige Richtungen
2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has shown promising results in scientific research, and there are several potential future directions for its use. One possible direction is the use of 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane as a cryoprotectant for preserving organs for transplantation. Another potential direction is the use of 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane as a ligand for metal ions in catalysis and coordination chemistry studies. Additionally, 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane could be used as a stabilizer for proteins and enzymes in industrial applications.
Conclusion
In conclusion, 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane is a promising compound for scientific research. Its simple synthesis method, stable properties, and potential applications in various fields make it an attractive candidate for further study. While there are still some limitations to its use, the future directions for 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane are promising and warrant further investigation.
Synthesemethoden
The synthesis of 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane involves the reaction of 3-butenyl alcohol with 2,2-dimethyl-1,3-propanediol in the presence of a strong acid catalyst. The reaction proceeds via an acid-catalyzed dehydration process, resulting in the formation of 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane as the major product. The synthesis method is simple, efficient, and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has shown promising results in scientific research, particularly in the areas of biochemistry and physiology. It has been used as a solvent for various biochemical reactions, as well as a substrate for enzymatic reactions. 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has also been used as a cryoprotectant for preserving biological samples, including cells and tissues. Additionally, 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has been used as a ligand for metal ions in coordination chemistry studies.
Eigenschaften
CAS-Nummer |
136863-31-5 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
4-but-3-enyl-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H16O2/c1-4-5-6-8-7-10-9(2,3)11-8/h4,8H,1,5-7H2,2-3H3 |
InChI-Schlüssel |
QJXFGAZSYFTBPD-UHFFFAOYSA-N |
SMILES |
CC1(OCC(O1)CCC=C)C |
Kanonische SMILES |
CC1(OCC(O1)CCC=C)C |
Synonyme |
1,3-Dioxolane, 4-(3-butenyl)-2,2-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



